Benzyl 2-bromo-2,2-difluoroacetate chemical structure and physical properties
Benzyl 2-bromo-2,2-difluoroacetate chemical structure and physical properties
Title: Engineering Difluoroalkyl Scaffolds: A Comprehensive Technical Guide to Benzyl 2-bromo-2,2-difluoroacetate (CAS 155820-63-6)
Executive Summary
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and agrochemical development. The difluoromethylene (–CF₂–) group, in particular, serves as a lipophilic bioisostere for oxygen and a metabolic block against cytochrome P450-mediated oxidation. Among the premier reagents used to install this motif is Benzyl 2-bromo-2,2-difluoroacetate (CAS: 155820-63-6) [1].
Unlike its ethyl or methyl counterparts, the benzyl ester provides a distinct strategic advantage in complex synthesis: orthogonal deprotection . The benzyl group can be seamlessly removed via palladium-catalyzed hydrogenolysis under neutral conditions, preserving acid- or base-sensitive functional groups elsewhere in the molecule. This guide deconstructs the structural properties, mechanistic reactivity, and validated experimental protocols for utilizing Benzyl 2-bromo-2,2-difluoroacetate in advanced synthetic workflows, including photoredox catalysis and transition-metal cross-coupling.
Chemical Structure & Physical Properties
The reactivity of Benzyl 2-bromo-2,2-difluoroacetate is fundamentally dictated by its electronic topology. The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (–I effect), which significantly lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent carbon-bromine (C–Br) bond. This electronic activation makes the C–Br bond highly susceptible to single-electron reduction, generating an electrophilic difluoroalkyl radical (*CF₂COOBn) under mild photocatalytic conditions[2].
Quantitative Data Summary
The following table consolidates the critical physical and structural parameters required for precise stoichiometric calculations and safe handling[1][3].
| Property | Value | Scientific Rationale / Implication |
| Chemical Name | Benzyl 2-bromo-2,2-difluoroacetate | Standard IUPAC nomenclature. |
| CAS Number | 155820-63-6 | Unique registry identifier for procurement[1]. |
| Molecular Formula | C₉H₇BrF₂O₂ | Determines mass balance in cross-coupling. |
| Molecular Weight | 265.05 g/mol | Essential for molarity calculations[3]. |
| SMILES | O=C(OCC1=CC=CC=C1)C(F)(Br)F | Computational modeling input[3]. |
| Physical Form | Liquid | Facilitates precise volumetric dispensing[1]. |
| Storage Temp | 2-8°C, Inert atmosphere | Prevents ambient hydrolysis of the ester[1]. |
| Hazard Codes | Danger (H302, H314) | Harmful if swallowed; causes severe skin burns[1]. |
Mechanistic Applications & Reactivity
As an application scientist, understanding why a reagent behaves the way it does is critical to troubleshooting and optimizing novel reactions. Benzyl 2-bromo-2,2-difluoroacetate is primarily deployed in three advanced synthetic paradigms:
Photoredox-Catalyzed Radical Generation
By employing visible light and a transition metal or organic photocatalyst (e.g., Eosin Y or Iridium complexes), the C–Br bond is cleaved via Single Electron Transfer (SET). The resulting difluoroalkyl radical is highly electrophilic and readily adds to electron-rich alkenes, allyl sulfones, or specific amino acid residues. For instance, it has been successfully used to synthesize 4,4-difluoroalkenes via coupling with allyl sulfones[2]. Furthermore, it enables the chemoselective functionalization of Tryptophan (Trp) residues in complex peptides, offering a powerful tool for photo-bioconjugation and peptide stapling[4].
Nickel-Catalyzed Multicomponent Carbonylation
Recent advancements have utilized Benzyl 2-bromo-2,2-difluoroacetate in Nickel-catalyzed four-component carbonylations. By reacting with 1,3-butadiene, arylboronic acids, and carbon monoxide (CO), this reagent facilitates the highly regioselective synthesis of structurally diverse β,γ-unsaturated ketones[5].
Reformatsky-Type Reactions
In the presence of activated Zinc dust, the reagent forms a stable zinc enolate (Reformatsky reagent, BrZnCF₂COOBn). This nucleophile can selectively attack aldehydes, ketones, and imines to form β-hydroxy-α,α-difluoroesters, bypassing the harsh basic conditions required for traditional enolate generation.
Fig 1: Photoredox-mediated single electron transfer generating the difluoroalkyl radical.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale, and the final step mandates spectroscopic validation.
Protocol A: Synthesis of Benzyl 2-bromo-2,2-difluoroacetate
This protocol details the esterification of bromodifluoroacetyl chloride with benzyl alcohol. The use of a mild base (Triethylamine) acts as an acid scavenger to drive the equilibrium forward[2].
-
Preparation: Equip a two-neck round-bottom flask with a magnetic stirring bar and rubber septa. Purge the system with Argon to maintain an inert atmosphere.
-
Reagent Loading: Add Benzyl alcohol (BnOH, 972 mg, 9.0 mmol), Triethylamine (Et₃N, 1.2 g, 12.0 mmol), and anhydrous Dichloromethane (CH₂Cl₂, 15 mL) to the flask[2].
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperature prevents uncontrolled exothermic degradation of the highly reactive acyl chloride.
-
Addition: Dissolve bromodifluoroacetyl chloride (2.0 g, 10.0 mmol) in CH₂Cl₂ (5 mL). Add this solution dropwise over 10 minutes[2].
-
Propagation: Remove the ice bath, warm the mixture to room temperature, and stir for 1 hour.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with CH₂Cl₂ (50 mL × 3). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure[2].
-
Validation: Purify via flash column chromatography and validate the structure using ¹H NMR and ¹⁹F NMR.
Fig 2: Step-by-step synthesis and validation workflow for Benzyl 2-bromo-2,2-difluoroacetate.
Protocol B: Photocatalytic Tryptophan Alkylation (Peptide Modification)
This methodology leverages the reagent for chemoselective bioconjugation of peptides[4].
-
Reaction Setup: In a sterile vial, combine the target peptide (containing a Tryptophan residue) and the organic photocatalyst (1 mol%).
-
Reagent Addition: Add Benzyl 2-bromo-2,2-difluoroacetate (2.00 equivalents, 40.0 µmol) as a 0.1 M solution in DMSO (400 µL)[4].
-
Irradiation: Degas the mixture via sparging with Argon for 5 minutes. Irradiate the reaction mixture with blue LEDs for exactly 10 minutes at ambient temperature. Causality: Short irradiation times prevent off-target radical recombination and preserve peptide integrity[4].
-
Validation: Determine the yield and site-selectivity via quantitative ¹⁹F NMR spectroscopy. The characteristic doublet signals for the diastereotopic fluorine atoms should appear around δ −98.8 (d, J = 263 Hz) and −99.6 (d, J = 263 Hz) in DMSO-d6[4].
Handling, Storage, and Safety Standards
Maintaining the chemical integrity of Benzyl 2-bromo-2,2-difluoroacetate requires strict adherence to safety and storage protocols.
-
Storage: The ester linkage is susceptible to slow hydrolysis if exposed to ambient moisture. It must be stored at 2-8°C under an inert atmosphere (Nitrogen or Argon)[1].
-
Safety: The compound is classified under GHS as Danger. It causes severe skin burns and eye damage (H314) and is harmful if swallowed (H302)[1]. All handling must be performed inside a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat). In case of exposure, immediately execute P-codes: P305+P351+P338 (rinse cautiously with water for several minutes, remove contact lenses) and seek immediate medical attention[1].
References
-
Sigma-Aldrich. "Benzyl 2-bromo-2,2-difluoroacetate | 155820-63-6 - Properties & Safety". Sigma-Aldrich Catalog. 1
-
AA Blocks. "155820-63-6 | MFCD28544991 | Benzyl 2-bromo-2,2-difluoroacetate - Technical Information". AA Blocks Catalog. 3
-
The Journal of Organic Chemistry - ACS Publications. "Synthesis of 4,4-Difluoroalkenes by Coupling of α-Substituted α,α-Difluoromethyl Halides with Allyl Sulfones under Photoredox Catalyzed Conditions". J. Org. Chem. (2019). 2
-
University of Nottingham Repository. "Photocatalytic Tryptophan Alkylation for Chemoselective Peptide Modification". Nottingham eTheses. 4
-
American Chemical Society. "Nickel-Catalyzed Four-Component Carbonylation of 1,3-Butadiene To Access β,γ-Unsaturated Ketones". ACS Catalysis (2024). 5
